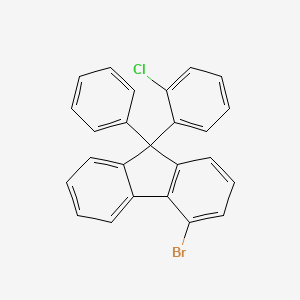

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC13820059

Molecular Formula: C25H16BrCl

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H16BrCl |

|---|---|

| Molecular Weight | 431.7 g/mol |

| IUPAC Name | 4-bromo-9-(2-chlorophenyl)-9-phenylfluorene |

| Standard InChI | InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H |

| Standard InChI Key | UCBJXDOLZLHBDU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a fluorene skeleton (a bicyclic system of two benzene rings fused to a five-membered ring) with three substituents:

-

Bromine at the 4-position of the fluorene.

-

Phenyl group at the 9-position.

-

2-Chlorophenyl group also at the 9-position, creating a crowded steric environment.

This arrangement is confirmed by its IUPAC name, 4-bromo-9-(2-chlorophenyl)-9-phenylfluorene, and spectroscopic identifiers such as the InChIKey UCBJXDOLZLHBDU-UHFFFAOYSA-N.

Physical and Chemical Properties

Table 1 summarizes key physicochemical data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.75 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 27 |

The compound’s low polarity (evidenced by a polar surface area of 0 Ų) suggests high hydrophobicity, making it soluble in nonpolar solvents like toluene or dichloromethane .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to enhance yield and reduce byproducts. Key steps include:

-

Precision temperature control to manage exothermic reactions.

-

Automated purification systems (e.g., simulated moving bed chromatography) for high-purity output.

Table 2 outlines hypothetical optimized reaction conditions:

| Parameter | Value |

|---|---|

| Catalyst | (0.1 eq) |

| Base | (2.5 eq) |

| Solvent | Anhydrous toluene |

| Temperature | 110°C |

| Reaction Time | 16 hours |

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation and halogen substituents make it a candidate for:

-

Organic light-emitting diodes (OLEDs): Bromine enhances electron mobility, while chlorophenyl groups stabilize excited states.

-

Organic photovoltaics (OPVs): As an electron transport layer, it could improve device efficiency .

Supramolecular Chemistry

Steric hindrance from the 2-chlorophenyl group enables unique crystal packing behaviors. Computational studies predict a herringbone arrangement in the solid state, favoring charge-transfer interactions.

Comparative Analysis with Structural Analogs

Table 3 contrasts key features with related compounds:

The 2-chlorophenyl group in the target compound introduces greater steric hindrance than the 4-chlorophenyl isomer, potentially altering reaction kinetics in cross-coupling applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume